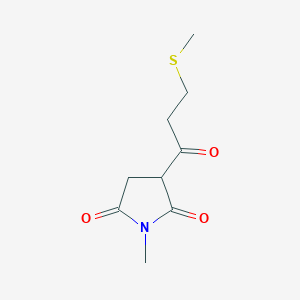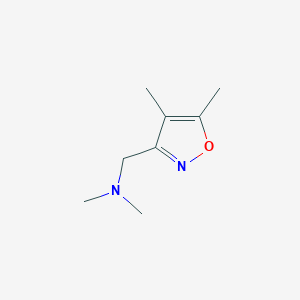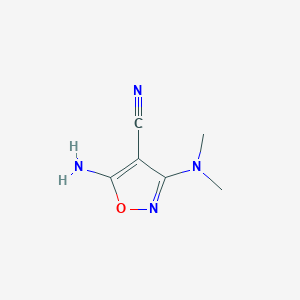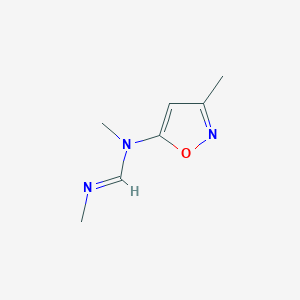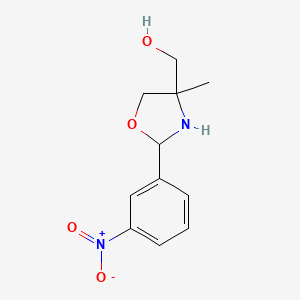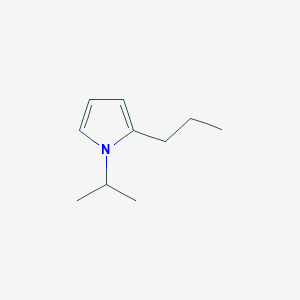
1-Isopropyl-2-propyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-2-propyl-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-propyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles in the absence of organic solvents has been reported . This method is environmentally friendly, producing only water and molecular hydrogen as by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-2-propyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert pyrroles into pyrrolidines.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride are common.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and carboxamides.
Reduction: Pyrrolidines.
Substitution: N-alkylpyrroles.
Applications De Recherche Scientifique
1-Isopropyl-2-propyl-1H-pyrrole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isopropyl-2-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. Pyrroles are known to interact with enzymes and receptors, influencing biological processes. For instance, they can inhibit enzymes involved in DNA damage repair, such as poly(ADP-ribose) polymerase . The presence of isopropyl and propyl groups can modulate the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Isopropyl-1H-pyrrole-2-carbaldehyde: A related compound with an aldehyde group, used in organic synthesis.
Pyrrole-2-carboxylate esters: Compounds with ester groups, known for their aromatic properties.
Uniqueness: 1-Isopropyl-2-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of isopropyl and propyl groups provides distinct steric and electronic effects, differentiating it from other pyrrole derivatives.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
1-propan-2-yl-2-propylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-6-10-7-5-8-11(10)9(2)3/h5,7-9H,4,6H2,1-3H3 |
Clé InChI |
LXKDNINMQCSQFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CN1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


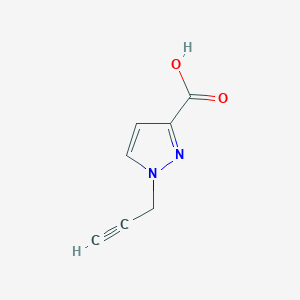
![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
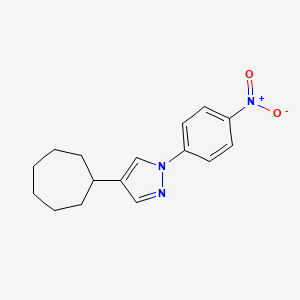

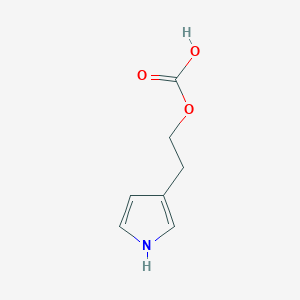

![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
